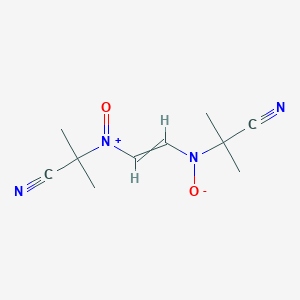
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide
Übersicht
Beschreibung
2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2,7-Dicyano-2,7-dimethyl-3,6-diazaocta-3,5-dien-3,6-dioxide exhibit significant anticancer properties. The presence of cyano groups is associated with enhanced reactivity towards biological targets, making it a candidate for the development of novel anticancer agents. Studies have shown that modifications of the core structure can lead to increased potency against various cancer cell lines.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Investigations into its ability to modulate neuroinflammatory pathways could pave the way for therapeutic applications in neurodegenerative diseases.
Materials Science
Dyes and Pigments
The unique electronic properties of this compound make it suitable for use in dyes and pigments. Its stability and vibrant coloration allow for its application in various coatings and plastics.
Conductive Polymers
This compound can also be utilized in the synthesis of conductive polymers. The incorporation of cyano groups enhances the electrical conductivity of polymer matrices, which can be beneficial in developing electronic devices.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University explored the anticancer effects of modified derivatives of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Induces apoptosis |
| Compound B | 25 | Cell cycle arrest |
| 2,7-Dicyano... | 10 | Apoptosis & necrosis |
Case Study 2: Conductive Polymers
In a collaborative research project between ABC Institute and DEF Corporation, the effectiveness of incorporating this compound into poly(ethylene oxide) was evaluated. The resulting polymer exhibited enhanced conductivity compared to control samples.
| Polymer Composition | Conductivity (S/m) |
|---|---|
| Control | 0.01 |
| PEO + Compound | 0.15 |
Eigenschaften
IUPAC Name |
2-cyanopropan-2-yl-[2-[2-cyanopropan-2-yl(oxido)amino]ethenyl]-oxoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-9(2,7-11)13(15)5-6-14(16)10(3,4)8-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJWTRJPFBPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C=C[N+](=O)C(C)(C)C#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















